molecular formula C20H18N6O B8800521 5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8800521
M. Wt: 358.4 g/mol
InChI Key: QXTORUGYSIVLCY-UHFFFAOYSA-N
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Patent
US08367658B2

Procedure details

A mixture of 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile (50 mg, 0.16 mmol), phenylboronic acid (38 mg, 0.31 mmol), sodium carbonate (41 mg, 0.39 mmol) and Bedford catalyst (1 mg, 0.01 mmol) in a mixture of acetonitrile-water (4:1, 2.5 mL) was heated at 150° C. by microwave irradiation for 30 minutes. The crude reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Preparative TLC, eluting with ethyl acetate-hexane (2:3) gave 5-(4-morpholino-5-phenylpyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (16 mg, 28%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
1 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:4][C:5]([NH:8][C:9]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=2)=[N:6][CH:7]=1.[C:23]1(B(O)O)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C.O>[O:20]1[CH2:21][CH2:22][N:17]([C:3]2[C:2]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:7][N:6]=[C:5]([NH:8][C:9]3[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=3)[CH:4]=2)[CH2:18][CH2:19]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1C(=CC(=NC1)NC=1N=CC(=NC1)C#N)N1CCOCC1
Name
Quantity
38 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
41 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
catalyst
Quantity
1 mg
Type
catalyst
Smiles
Step Two
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by ion exchange chromatography on SCX-II acidic resin (500 mg)
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
WASH
Type
WASH
Details
Preparative TLC, eluting with ethyl acetate-hexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC(=NC=C1C1=CC=CC=C1)NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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